

A Comparative Guide to the Bioequivalence of Two Oral Sulfaclozine Sodium Formulations

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Compound of Interest

Compound Name: Sulfaclozine sodium

Cat. No.: B1498937

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This guide provides a detailed comparison of the bioequivalence of two different pairs of oral **sulfaclozine sodium** formulations, intended for researchers, scientists, and drug development professionals. The data presented is compiled from two separate studies, offering insights into the pharmacokinetic profiles of these veterinary drugs in broiler chickens.

Experimental Data Summary

The bioequivalence of the tested formulations was evaluated based on key pharmacokinetic parameters. These parameters, including the maximum plasma concentration (C_{max}), the time to reach maximum concentration (T_{max}), the area under the plasma concentration-time curve from 0 to 24 hours (AUC₀₋₂₄), and the area under the plasma concentration-time curve from time zero to infinity (AUC_{0-∞}), are summarized below.

Study 1: Sulfaclozine-Na 60%® (Reference) vs. Masoclosafect® (Test)

Parameter	Sulfaclozine-Na 60%® (Reference)	Masoclosafect® (Test)	Ratio (Test/Reference)
C _{max} (µg/ml)	15.61	15.34	0.98
T _{max} (hours)	4.06	4.07	-
AUC ₀₋₂₄ (µg.h/ml)	Not specified	Not specified	0.97
AUC _{0-∞} (µg.h/ml)	Not specified	Not specified	0.97

Data sourced from a study by Ashraf Elkomy and Mohamed Aboubakr.[1]

Study 2: ESB3® (Reference) vs. Oraclozin® (Test)

Parameter	ESB3® (Reference)	Oraclozin® (Test)	Ratio (Test/Reference)
Cmax (µg/ml)	16.21	15.24	0.94
Tmax (hours)	4.06	4.01	-
AUC0-24 (µg.h/ml)	Not specified	Not specified	0.92
AUC0-∞ (µg.h/ml)	Not specified	Not specified	0.92

Data sourced from a study by Ashraf Elkomy and Mohamed Aboubakr.[2][3]

In both studies, the ratios of Cmax, AUC0-24, and AUC0-∞ for the test to reference formulations fell within the generally accepted bioequivalence range of 0.80-1.25.[2] This indicates that the tested generic formulations are bioequivalent to their respective reference products and can be considered interchangeable in veterinary practice.[1][3]

Experimental Protocols

The methodologies employed in the referenced studies followed a standard design for bioequivalence assessment in veterinary medicine.

Study Design: A parallel-group design was utilized in both studies.[1][3] Healthy broiler chickens were divided into two groups. One group received the reference drug, while the other received the test drug.[1][3]

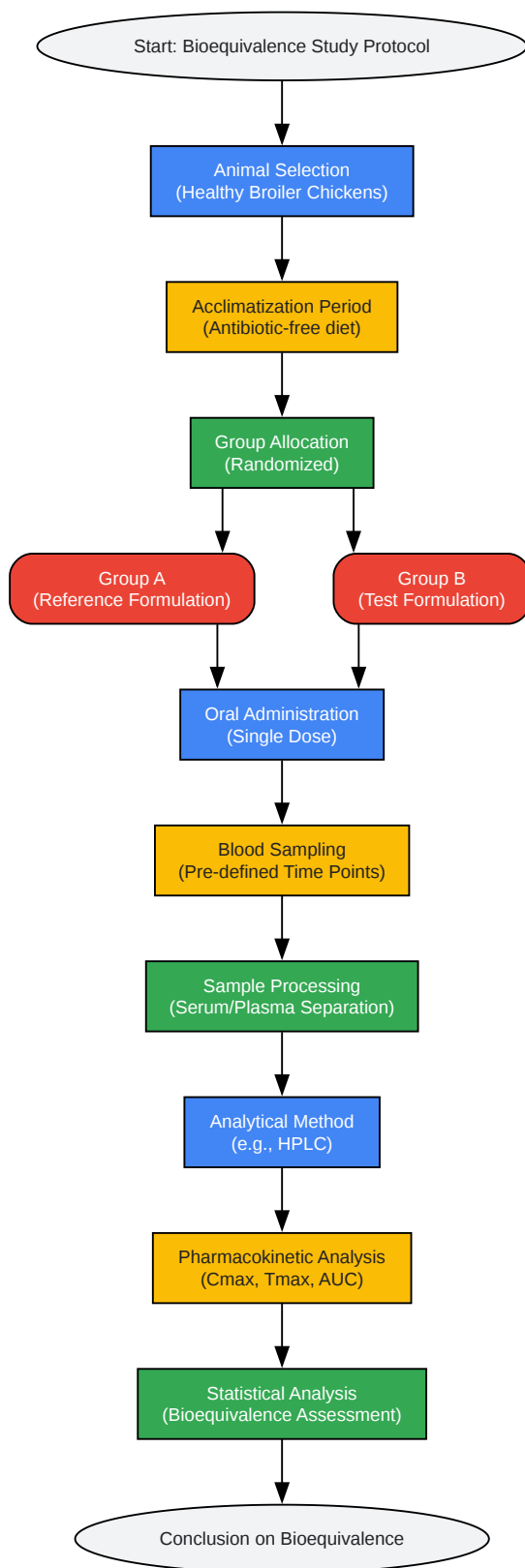
Animal Subjects: The studies used healthy broiler chickens. In one study, twenty-four chickens were used, divided into two groups of twelve.[2] Another study also used twenty-four broiler chickens, similarly divided into two groups.[1] The chickens were housed in a controlled environment and provided with a standard commercial ration free of antibiotics before the commencement of the experiments.[2]

Drug Administration: A single oral dose of 30 mg of sulfaclozine per kilogram of body weight was administered to each chicken.[1][3] The drugs, formulated as water-soluble powders, were given orally, in some cases dissolved in drinking water.[2]

Sampling and Analysis: Blood samples were collected from the wing vein at predetermined time points before and after drug administration.[1][3] These time points typically included 0, 0.08, 0.16, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.[1][3] The concentration of sulfaclozine in the serum or plasma was then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]

Pharmacokinetic and Statistical Analysis: The collected concentration-time data was used to calculate the key pharmacokinetic parameters (C_{max}, T_{max}, AUC). C_{max} and T_{max} were determined directly from the observed data, while AUC was calculated using the linear trapezoidal method.[2] Statistical analysis was then performed to compare these parameters between the test and reference groups and to determine the 90% confidence intervals for the ratios of the geometric means.

Experimental Workflow Diagram



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Caption: Workflow of a typical bioequivalence study for oral veterinary formulations.

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